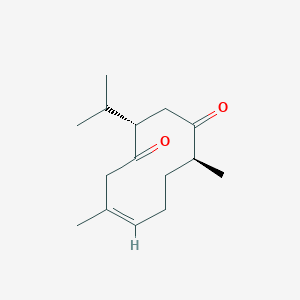

(3S,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C15H24O2 and its molecular weight is 236.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(3S,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione, commonly known as curdione , is a sesquiterpene compound primarily extracted from the rhizomes of various Curcuma species, particularly Curcuma longa and Curcuma wenyujin. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| CAS Number | 13657-68-6 |

| Melting Point | 61.5 - 62.0 °C |

| Boiling Point | 347.6 °C |

| Solubility | Soluble in organic solvents (ether, chloroform) |

Curdione exhibits its biological effects through several mechanisms:

- CYP3A4 Inhibition : Curdione has been shown to inhibit the activity of cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. It does this by accelerating the degradation of CYP3A4, which can alter the pharmacokinetics of co-administered drugs .

- Anticancer Activity : Research indicates that curdione possesses significant anticancer properties. It has been reported to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

- Anti-inflammatory Effects : Curdione demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This effect is mediated through the suppression of NF-kB signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of curdione:

- Study on Anticancer Properties : A study published in Phytotherapy Research investigated the effects of curdione on human breast cancer cells (MCF-7). The results indicated that curdione significantly reduced cell viability and induced apoptosis via mitochondrial pathways.

- Anti-inflammatory Study : In an animal model of arthritis, curdione treatment led to a marked decrease in paw swelling and joint inflammation. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups compared to controls .

Comparative Analysis with Related Compounds

Curdione shares structural similarities with other sesquiterpenes which also exhibit notable biological activities. The following table summarizes some related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Curcumin | Diarylheptanoid | Strong anti-inflammatory properties |

| Germacrone | Sesquiterpene | Exhibits insecticidal activity |

| Curcumol | Sesquiterpene | Neuroprotective effects |

| Ar-turmerone | Sesquiterpene | Anti-inflammatory and antimicrobial activities |

Curdione's unique stereochemistry contributes to its distinct biological activity profile compared to these similar compounds, making it a subject of interest for further pharmacological studies.

Propiedades

Fórmula molecular |

C15H24O2 |

|---|---|

Peso molecular |

236.35 g/mol |

Nombre IUPAC |

(3S,6Z,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6-/t12-,13-/m0/s1 |

Clave InChI |

KDPFMRXIVDLQKX-ISGXEFFDSA-N |

SMILES isomérico |

C[C@H]1CC/C=C(\CC(=O)[C@@H](CC1=O)C(C)C)/C |

SMILES canónico |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

Sinónimos |

curdione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.